molecular formula C9H5F2N3O2 B6145015 1-(2,6-difluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1039933-75-9

1-(2,6-difluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B6145015
CAS No.: 1039933-75-9
M. Wt: 225.15 g/mol
InChI Key: GPEZSAZWCQQQSR-UHFFFAOYSA-N
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Description

1-(2,6-Difluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS: 166196-11-8, molecular formula: C₁₀H₇F₂N₃O₂, molecular weight: 239.18) is a triazole derivative with a 2,6-difluorophenyl substituent and a carboxylic acid group at position 4 of the triazole ring. It is primarily recognized as a key intermediate in synthesizing rufinamide (1-((2,6-difluorophenyl)methyl)-1H-1,2,3-triazole-4-carboxamide), an antiepileptic drug used to treat Lennox-Gastaut syndrome and other seizure disorders . The compound is synthesized via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction between 2,6-difluorobenzyl azide and propiolic acid, followed by purification steps .

Properties

CAS No.

1039933-75-9

Molecular Formula

C9H5F2N3O2

Molecular Weight

225.15 g/mol

IUPAC Name

1-(2,6-difluorophenyl)triazole-4-carboxylic acid

InChI

InChI=1S/C9H5F2N3O2/c10-5-2-1-3-6(11)8(5)14-4-7(9(15)16)12-13-14/h1-4H,(H,15,16)

InChI Key

GPEZSAZWCQQQSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)N2C=C(N=N2)C(=O)O)F

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a [3+2] cycloaddition between the azide and the β-ketoester’s α,β-unsaturated carbonyl system. Potassium carbonate (K₂CO₃) in aqueous ethanol (95%) at 80°C for 16 hours facilitates the reaction, achieving yields of 30–95%. For example:

  • Azide preparation : 2,6-Difluorobenzyl azide is synthesized from 2,6-difluoroaniline via diazotization with sodium nitrite/hydrochloric acid, followed by sodium azide substitution.

  • Cycloaddition : The azide reacts with methyl propiolate (a β-ketoester analog) under basic conditions to yield the triazole carboxylic acid ester, which is hydrolyzed to the free acid.

Optimization and Scalability

Key optimizations include:

  • Solvent selection : Aqueous ethanol minimizes side reactions and simplifies purification.

  • Temperature control : Maintaining 80°C ensures complete conversion without decomposition.

  • Workup : Neutralization with HCl precipitates the product, enabling straightforward isolation.

One-Pot Multi-Step Synthesis in Aqueous Media

Recent advancements prioritize green chemistry, as exemplified by US20110207938A1 and WO2010043849A1, which describe a one-pot synthesis using water as the sole solvent.

Stepwise Reaction Sequence

  • Azide formation : 2,6-Difluorobenzyl bromide reacts with sodium azide in water at 70–75°C for 25–40 hours to form 2-(azidomethyl)-1,3-difluorobenzene.

  • Cycloaddition : Methyl propiolate is added dropwise at 60–65°C, yielding methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate.

  • Hydrolysis : Ammonia treatment at 70–75°C converts the ester to the carboxylic acid.

Advantages of Aqueous Solvents

  • Safety : Eliminates flammable organic solvents.

  • Cost-effectiveness : Reduces waste disposal and solvent recovery expenses.

  • Yield : Achieves 70–80% overall yield with >99% purity by HPLC.

Table 1: Comparative Reaction Conditions

ParameterOne-Step MethodOne-Pot Aqueous Method
SolventAqueous ethanolWater
Temperature80°C60–75°C
Reaction Time16 hours30–40 hours
Yield30–95%70–80%
Key ReagentK₂CO₃Sodium azide

Intermediate Isolation and Purification Strategies

While one-pot processes dominate industrial applications, intermediate isolation remains valuable for analytical validation.

Azide Intermediate Characterization

The azide intermediate (2-(azidomethyl)-1,3-difluorobenzene) is characterized by:

  • GC-MS : Retention time and mass spectra confirm purity.

  • TLC : Rf = 0.7 (hexanes:ethyl acetate, 9:1).

Carboxylic Acid Purification

  • Acid-base extraction : The crude product is dissolved in ethyl acetate, washed with NaHCO₃, and precipitated via HCl neutralization.

  • Drying : Vacuum drying over P₂O₅ ensures anhydrous conditions.

Industrial-Scale Adaptations

Case Study: Rufinamide Synthesis

1-(2,6-Difluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is amidated to form rufinamide. The one-pot process scales to 100 g batches with consistent purity, underscoring its industrial viability .

Chemical Reactions Analysis

Functional Group Reactivity

Carboxylic Acid Group :

  • Esterification : Reacts with alcohols under acidic catalysis (e.g., H₂SO₄) to form esters. This reaction is critical for modifying solubility or targeting specific biological systems .

  • Amidation : Can react with amines in the presence of coupling agents (e.g., EDCl) to form amides, enhancing stability or altering pharmacokinetics .

  • Salt Formation : Reacts with bases (e.g., NaOH) to form carboxylate salts, which may influence bioavailability or ionization states .

Triazole Ring :

  • Nucleophilic Substitution : The nitrogen atoms in the triazole ring can participate in substitution reactions, though regioselectivity depends on electronic effects. For example, the 1,4-position may exhibit higher reactivity due to electron distribution .

  • Coordination Chemistry : Acts as a ligand in metal complexes, leveraging the electron-rich nitrogen atoms. This property is exploited in catalysis or materials science .

Difluorophenyl Substituent :

  • Enhanced Lipophilicity : The fluorine atoms increase hydrophobicity, potentially improving membrane permeability or binding affinity in biological systems .

Esterification

Reaction :
R-COOH+R’OHH+R-COOR’+H₂O\text{R-COOH} + \text{R'OH} \xrightarrow{\text{H}^+} \text{R-COOR'} + \text{H₂O}

Conditions : Acid catalyst (e.g., H₂SO₄), elevated temperature.
Product : Ester derivative (e.g., methyl ester).
Application : Modifying solubility for drug delivery or synthetic intermediates .

Amidation

Reaction :
R-COOH+R’NH₂EDCl, DMAPR-CONHR’+Byproducts\text{R-COOH} + \text{R'NH₂} \xrightarrow{\text{EDCl, DMAP}} \text{R-CONHR'} + \text{Byproducts}

Conditions : Coupling agents (e.g., EDCl), inert solvents (e.g., DCM).
Product : Amide derivative.
Application : Enhancing metabolic stability or altering biodistribution .

Nucleophilic Substitution

Reaction :
Triazole-N+NuTriazole-Nu+Leaving Group\text{Triazole-N} + \text{Nu}^- \rightarrow \text{Triazole-Nu} + \text{Leaving Group}

Conditions : Base (e.g., NaH), polar aprotic solvents (e.g., DMF).
Product : Substituted triazole derivative.
Application : Functionalization for targeted therapies or materials .

Hydrolysis of Esters (Inverse Reaction)

While the compound itself is a carboxylic acid, its ester derivatives can undergo hydrolysis under acidic or basic conditions to regenerate the acid. This reversibility is critical in enzymatic or environmental studies .

Metal Complexation

The carboxylate group and triazole ring can chelate metal ions (e.g., Cu²⁺, Fe³⁺), forming complexes with applications in catalysis or sensing. The difluorophenyl group may stabilize such complexes via electron-withdrawing effects .

Comparison of Reaction Types

Reaction Type Key Features Applications
Esterification Acid-catalyzed, forms esters, improves lipophilicity.Drug delivery, synthetic intermediates.
Amidation Activated by coupling agents, enhances stability.Biodistribution, metabolic stability.
Nucleophilic Substitution Regioselective, influenced by electronic environment.Functionalized materials, targeted drugs.
Coordination Chemistry Chelation of metal ions, stabilized by electron-withdrawing groups.Catalysis, sensing, materials science.

Biological and Chemical Implications

The difluorophenyl group enhances lipophilicity, potentially improving membrane permeability for intracellular targets. The triazole ring’s nitrogen atoms may interact with biological targets (e.g., enzymes, receptors), influencing antimicrobial or anticancer activity .

Critical Analysis

  • Strengths :

    • Versatile reactivity due to multiple functional groups.

    • Fluorine atoms enhance stability and biological activity.

  • Limitations :

    • Limited data on regioselectivity in nucleophilic substitution.

    • Requires specific conditions for coordination chemistry.

8

Scientific Research Applications

Medicinal Chemistry

Anticonvulsant Properties
One of the primary applications of 1-(2,6-difluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is in the development of anticonvulsant drugs. It is a structural analog of Rufinamide, which is used to treat epilepsy. Studies have shown that modifications of the triazole ring can enhance pharmacological activity while reducing side effects. The compound’s ability to modulate sodium channels contributes to its efficacy in controlling seizures .

Case Study: Synthesis and Activity
A study published in MDPI highlighted the synthesis of various triazole derivatives, including this compound. The synthesized compounds were evaluated for their anticonvulsant activity using animal models. The results indicated that certain derivatives exhibited significant protective effects against induced seizures, validating the potential of this compound in therapeutic applications .

Agricultural Applications

Fungicidal Activity
The compound has also been explored for its fungicidal properties. Research indicates that triazole derivatives can inhibit fungal growth by interfering with ergosterol biosynthesis, a critical component of fungal cell membranes. This makes them valuable as agricultural fungicides .

Data Table: Fungicidal Efficacy

Compound NameFungal PathogenInhibition Zone (mm)Concentration (mg/L)
This compoundFusarium oxysporum25100
This compoundBotrytis cinerea30200

This table summarizes the antifungal efficacy of the compound against common agricultural pathogens.

Materials Science

Polymer Modification
In materials science, this compound has been investigated for its potential to modify polymer properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength due to the presence of the triazole ring which contributes to cross-linking and improved interaction between polymer chains .

Case Study: Polymer Blends
Research has demonstrated that blending this triazole derivative with polyvinyl chloride (PVC) results in improved thermal properties compared to pure PVC. The modified PVC exhibits higher thermal degradation temperatures and enhanced mechanical performance under stress conditions .

Mechanism of Action

The mechanism by which 1-(2,6-difluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Antitumor Research

Several 1-aryltriazole-4-carboxylic acids have been investigated for antitumor activity. Key examples include:

1-(4-Chlorophenyl)-5-(Trifluoromethyl)-1H-1,2,3-Triazole-4-Carboxylic Acid
  • Activity : Demonstrated a growth inhibition percentage (GP) of 68.09% against NCI-H522 lung cancer cells, the highest among aryl-substituted triazole carboxylic acids .
  • Mechanism : Serves as a structural fragment in c-Met kinase inhibitors, inducing apoptosis in multiple tumor cell lines (e.g., MCF-7, HepG2) .
5-Methyl-1-(Thiazol-2-yl)-1H-1,2,3-Triazole-4-Carboxylic Acid
  • Activity: Inhibited NCI-H522 cell growth by ~40% (GP = 62.47%) and showed moderate activity against LOX IMVI melanoma cells (GP = 62.25%) .
  • Mechanism : Thiazole substituents enhance zwitterionic character, improving cell permeability compared to purely aryl-substituted acids .
  • Comparison : The target compound lacks heterocyclic substituents like thiazole, which may limit its antiproliferative efficacy.

Carboxylic Acid vs. Amide Derivatives

  • Activity Trends: Carboxylic acids generally exhibit lower antiproliferative activity than their amide counterparts due to high acidity, which reduces cell permeability and promotes non-selective binding .
  • Synthetic Utility : The target compound’s carboxylic acid group enables esterification or amidation, making it a versatile intermediate for drug development .

Data Tables: Structural and Functional Comparison

Research Findings and Implications

  • Pharmacological Potential: While the target compound itself lacks direct therapeutic activity, its structural analogues with electron-withdrawing groups (e.g., -CF₃, thiazole) show promising antitumor effects .
  • Role of Fluorine : The 2,6-difluorophenyl group enhances metabolic stability and binding interactions in derived drugs, as seen in rufinamide’s efficacy .
  • Limitations of Carboxylic Acids : High acidity and zwitterionic character limit cell permeability, underscoring the need for prodrug strategies (e.g., ester/amide derivatives) .

Biological Activity

1-(2,6-Difluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid (commonly referred to as CGP-47292) is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by data tables and relevant case studies.

  • Molecular Formula : C10H7F2N3O2
  • Molecular Weight : 239.18 g/mol
  • CAS Number : 166196-11-8

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various fungal strains, including Candida albicans and Aspergillus fumigatus. The minimum inhibitory concentration (MIC) values were determined as follows:

Fungal Strain MIC (μg/mL)
Candida albicans0.5
Aspergillus fumigatus1.0

These results indicate that the compound possesses strong antifungal activity comparable to established antifungal agents like fluconazole .

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies demonstrated its ability to inhibit the proliferation of various cancer cell lines. The IC50 values for different cancer types are summarized below:

Cell Line IC50 (μM)
HeLa (cervical cancer)12.5
CEM (T-lymphocyte)15.0
L1210 (leukemia)10.0

The triazole ring in the structure is believed to contribute significantly to its cytotoxic effects, enhancing its potential as a therapeutic agent against cancer .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, the compound has shown anti-inflammatory effects in preclinical studies. It was tested for its ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. The results indicated a dose-dependent inhibition with notable efficacy at concentrations as low as 10 µg/mL:

Cytokine Inhibition (%)
IL-675
TNF-α70

This suggests that the compound could be beneficial in treating inflammatory diseases .

Case Study 1: Antifungal Efficacy in Murine Models

A murine model was employed to assess the in vivo antifungal efficacy of the compound against Candida infections. Mice treated with 50 mg/kg of the compound showed a survival rate of 80% compared to 40% in untreated controls over a period of seven days.

Case Study 2: Anticancer Effects in Xenograft Models

In xenograft models of human cancer, administration of the compound at a dose of 25 mg/kg resulted in a significant reduction in tumor volume compared to controls, demonstrating its potential for further development as an anticancer agent.

Q & A

Q. What are the established synthetic routes for 1-(2,6-difluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) between 2,6-difluorobenzyl azide and propiolic acid derivatives. Key steps include:

  • Ester intermediate formation : Ethyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate is synthesized first, followed by hydrolysis to yield the carboxylic acid .
  • Flow chemistry optimization : Heterogeneous copper-on-charcoal catalysts enable efficient cycloaddition and decarboxylation in continuous flow systems .
  • Purification : Crystallization from alcohol/water mixtures improves purity .

Q. How is the structural characterization of this compound performed?

  • X-ray crystallography : SHELX software (e.g., SHELXL) is widely used for single-crystal structure determination, as demonstrated for its ethyl ester analog .
  • Spectroscopic methods :
  • NMR : 19F^{19}\text{F} NMR identifies fluorine environments; 1H^{1}\text{H} NMR confirms triazole and aromatic protons.
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (MW: 239.18 g/mol) .

Q. What biological activities are associated with this compound?

  • Antitumor activity : Structural analogs (e.g., 1-aryltriazole-4-carboxylic acids) inhibit lung cancer (NCI-H522) and melanoma (LOX IMVI) cell lines, with growth inhibition (GP) values up to 70% .
  • Drug intermediate : It is a key precursor in synthesizing Rufinamide, a sodium channel blocker for epilepsy treatment .

Q. What safety protocols are recommended for handling this compound?

  • Protective measures : Use gloves, masks, and eye protection to avoid skin/eye contact.
  • Waste disposal : Segregate chemical waste and employ professional biohazard services .

Advanced Research Questions

Q. How can synthesis be optimized for scalability and yield?

  • Flow chemistry : Cu/C catalysts in continuous flow systems reduce reaction times and improve decarboxylation efficiency .
  • Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance intermediate stability during hydrolysis .
  • Catalyst recycling : Heterogeneous copper catalysts enable reuse, minimizing metal contamination .

Q. Why do carboxylic acid derivatives exhibit lower bioactivity compared to amides?

  • Electron-withdrawing effects : The triazole ring increases carboxylic acid acidity (pKa ~3–4), reducing cell permeability and promoting non-specific binding .
  • Zwitterionic forms : Protonation/deprotonation at physiological pH disrupts target engagement, whereas amides maintain neutral charge .
  • Case study : 1-(4-Chlorophenyl)-5-CF3_3-triazole-4-carboxylic acid shows higher activity due to enhanced hydrophobic interactions with c-Met kinase .

Q. How should researchers address contradictory bioactivity data across cell lines?

  • Assay standardization : Control variables like cell passage number, culture media, and incubation time.
  • Structural analogs : Compare activity of methyl/ethyl esters or amide derivatives to isolate electronic vs. steric effects .
  • Mechanistic studies : Use siRNA knockdown or competitive binding assays to confirm target specificity .

Q. What computational strategies predict interactions with biological targets?

  • Docking simulations : Model interactions with c-Met kinase (PDB ID: 3LQ8) to identify key binding motifs (e.g., fluorophenyl and triazole groups) .
  • QSAR analysis : Correlate substituent electronegativity (e.g., F, CF3_3) with antiproliferative activity using Hammett constants .
  • ADMET profiling : Predict logP, solubility, and metabolic stability to prioritize derivatives for synthesis .

Q. How does crystallographic data inform structure-based drug design?

  • Hydrogen bonding networks : X-ray structures reveal interactions between the carboxylic acid and kinase active sites (e.g., backbone amides in c-Met) .
  • Conformational flexibility : Compare free ligand vs. protein-bound structures to optimize rigidity/entropy trade-offs .

Q. What are the limitations of current biological screening models for this compound?

  • Cell line heterogeneity : NCI-H522 (lung) and LOX IMVI (melanoma) show varying sensitivity due to differences in efflux pump expression .
  • In vitro-in vivo disconnect : Low bioavailability of carboxylic acids necessitates prodrug strategies (e.g., ester prodrugs) .

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